N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide
Overview
Description
N-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide, also known as MCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCC is a cyclopropane-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is not fully understood, but it has been shown to have an effect on various cellular pathways. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has also been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is its availability and ease of synthesis. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is a readily available compound that can be synthesized in high purity and high yields. However, one limitation of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide is its relatively low solubility in aqueous solutions, which may limit its applications in certain experiments.
Future Directions
There are many potential future directions for research on N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide. One area of interest is in the development of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide-based drugs for the treatment of cancer and other diseases. Another area of interest is in the development of new synthesis methods for N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide that may improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide and its potential applications in various fields of research.
Scientific Research Applications
N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of cancer research. N'-[1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research in cancer treatment.
properties
IUPAC Name |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(14-15-13(16)10-6-7-10)11-4-3-5-12(8-11)17-2/h3-5,8,10H,6-7H2,1-2H3,(H,15,16)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRLXOFMMCGXMV-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CC1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CC1)/C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(3-methoxyphenyl)ethylidene]cyclopropanecarbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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